molecular formula C15H16FN5O B279449 N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE

N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE

Katalognummer: B279449
Molekulargewicht: 301.32 g/mol
InChI-Schlüssel: ULZRUNIHVOXMLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that features a furan ring substituted with a fluorophenyl group, a tetrazole ring, and a propylamine group

Eigenschaften

Molekularformel

C15H16FN5O

Molekulargewicht

301.32 g/mol

IUPAC-Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C15H16FN5O/c1-2-9-21-15(18-19-20-21)17-10-11-7-8-14(22-11)12-5-3-4-6-13(12)16/h3-8H,2,9-10H2,1H3,(H,17,18,20)

InChI-Schlüssel

ULZRUNIHVOXMLM-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3F

Kanonische SMILES

CCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It may be used as a probe to study biological pathways and interactions.

Wirkmechanismus

The mechanism of action of N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the tetrazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(2-fluorophenyl)pyrrole-3-carbaldehyde: Shares the fluorophenyl and pyrrole moieties.

    Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.

Uniqueness

N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to the combination of its structural features, which may confer specific properties not found in other compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.